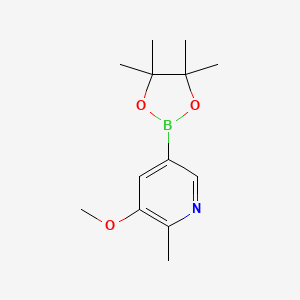

![molecular formula C14H19BF2O3 B6148695 2-[4-(difluoromethyl)-3-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1310949-77-9](/img/structure/B6148695.png)

2-[4-(difluoromethyl)-3-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-[4-(difluoromethyl)-3-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a complex organic molecule. It contains a difluoromethyl group, a methoxyphenyl group, and a tetramethyl-1,3,2-dioxaborolane group. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The difluoromethyl group could be introduced through a process known as difluoromethylation . The methoxyphenyl group could be introduced through a reaction with a suitable phenol derivative. The tetramethyl-1,3,2-dioxaborolane group could be synthesized through a reaction involving a boronic acid and a diol .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the difluoromethyl group could introduce interesting electronic properties, as the fluorine atoms are highly electronegative. The tetramethyl-1,3,2-dioxaborolane group is a cyclic structure, which could confer rigidity to the molecule .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The difluoromethyl group is known to participate in various types of reactions, including nucleophilic and radical reactions . The tetramethyl-1,3,2-dioxaborolane group could also participate in reactions involving the boron atom .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of fluorine atoms could increase its stability and polarity .Applications De Recherche Scientifique

2-[4-(difluoromethyl)-3-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been used in a variety of scientific research applications. It has been used in the synthesis of various organic compounds, such as polymers, dyes, and pharmaceuticals. It has also been used in the synthesis of peptides and other biopolymers. Additionally, this compound has been used in the study of enzyme inhibition and enzyme-substrate interactions.

Mécanisme D'action

Target of Action

The primary target of this compound is Histone Deacetylase 6 (HDAC6) . HDAC6 is a unique member of the HDAC family that primarily targets cytoplasmic non-histone substrates, such as α-tubulin, cortactin, and heat shock protein 90, to regulate cell proliferation, metastasis, invasion, and mitosis in tumors .

Mode of Action

The compound acts as a selective, mechanism-based, and essentially irreversible inhibitor of HDAC6 . Biochemical data confirm that the compound is a tightly binding HDAC6 inhibitor that can inhibit HDAC6 through a two-step slow binding mechanism . Crystallography and mechanical experiments show that the zinc-binding water attacks the sp2 carbon closest to the difluoromethyl part, followed by the opening of the oxazole ring, producing deprotonated difluoroacetyl hydrazide as the active substance . The strong anionic zinc coordination and the binding of the difluoromethyl part in the P571 pocket ultimately lead to the essentially irreversible inhibition of HDAC6 .

Biochemical Pathways

The compound affects the polyamine biosynthetic pathway . HDAC6 is a critical enzyme in this pathway, which is found in mammals, Protista, and many other species . The polyamines putrescine, spermidine, and spermine are essential for cell growth and play important roles in cell proliferation and differentiation .

Result of Action

The compound’s action results in the inhibition of HDAC6, which can lead to changes in the regulation of cell proliferation, metastasis, invasion, and mitosis in tumors . The inhibition of HDAC6 is essentially irreversible, leading to sustained effects .

Avantages Et Limitations Des Expériences En Laboratoire

2-[4-(difluoromethyl)-3-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, making it a cost-effective option for research. Additionally, it is a highly potent inhibitor of enzymes, making it an ideal tool for studying enzyme inhibition. However, the compound is highly toxic and should be handled with caution.

Orientations Futures

There are numerous potential future directions for 2-[4-(difluoromethyl)-3-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane research. One possibility is to explore its potential use as a drug development tool, as it has already shown promise in inhibiting enzymes involved in metabolic pathways. Additionally, further research could be done to explore its potential use in the development of peptides and other biopolymers. Additionally, further research could be done to explore its potential use in the study of enzyme inhibition and enzyme-substrate interactions. Finally, further research could be done to explore its potential use in the development of anti-inflammatory and anti-cancer drugs.

Méthodes De Synthèse

2-[4-(difluoromethyl)-3-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be synthesized via a three-step process. The first step involves the reaction of 4-difluoromethyl-3-methoxyphenyl boronic acid with 2-bromo-4-methyl-5-pentanone in the presence of potassium carbonate. This reaction results in the formation of a diketopiperazine intermediate. The second step involves the reaction of the diketopiperazine intermediate with 2-chloro-4-methyl-5-pentanone in the presence of potassium carbonate, resulting in the formation of this compound. The third step involves the reaction of this compound with a base, such as sodium hydroxide, to produce the final product.

Propriétés

IUPAC Name |

2-[4-(difluoromethyl)-3-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BF2O3/c1-13(2)14(3,4)20-15(19-13)9-6-7-10(12(16)17)11(8-9)18-5/h6-8,12H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWYXWGXJOVLSEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(F)F)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BF2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1310949-77-9 |

Source

|

| Record name | 2-[4-(difluoromethyl)-3-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,4,5,5-tetramethyl-2-[4-(oxan-2-yl)phenyl]-1,3,2-dioxaborolane](/img/no-structure.png)